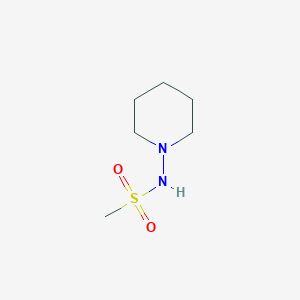

N-piperidin-1-yl-methanesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H14N2O2S |

|---|---|

Molecular Weight |

178.26 g/mol |

IUPAC Name |

N-piperidin-1-ylmethanesulfonamide |

InChI |

InChI=1S/C6H14N2O2S/c1-11(9,10)7-8-5-3-2-4-6-8/h7H,2-6H2,1H3 |

InChI Key |

XFNZLWPRVFVAEW-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NN1CCCCC1 |

Origin of Product |

United States |

Synthetic Methodologies for N Piperidin 1 Yl Methanesulfonamide and Analogues

Established Synthetic Routes for Methanesulfonamide (B31651) Moiety Formation

The construction of the methanesulfonamide group is a critical step in the synthesis of N-piperidin-1-yl-methanesulfonamide. Several reliable methods have been developed for this purpose, ranging from classical nucleophilic substitution to more recent metal-catalyzed and oxidative strategies.

Nucleophilic Substitution Reactions with Sulfonyl Chlorides and Amines

The most traditional and widely employed method for the synthesis of sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. google.com In the context of this compound, this would involve the reaction of methanesulfonyl chloride with piperidine (B6355638). This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. google.com

A patent describes a general method for preparing methanesulfonamide derivatives by reacting methanesulfonyl chloride with an amine in a nitroalkane diluent. google.com This process allows for the precipitation of the amine hydrochloride salt, simplifying purification. google.com Another study demonstrates the synthesis of amino acid arylamides using methanesulfonyl chloride and N-methylimidazole, highlighting the utility of this reagent in forming amide bonds under mild conditions, which is analogous to sulfonamide formation. organic-chemistry.org

Key Features of Nucleophilic Substitution:

| Feature | Description |

| Reagents | Methanesulfonyl chloride, Piperidine (or a substituted piperidine) |

| Conditions | Typically in the presence of a base (e.g., pyridine (B92270), triethylamine) in an inert solvent. |

| Advantages | Readily available starting materials, well-established and predictable reactivity. |

| Limitations | The generation of stoichiometric amounts of acidic byproduct requires neutralization. |

Metal-Catalyzed Sulfonamidation Strategies

To overcome some of the limitations of classical methods, metal-catalyzed approaches for sulfonamide synthesis have emerged, often offering milder reaction conditions and broader substrate scope. bookscape.com

Indium Catalysis: Indium metal has been shown to be an efficient catalyst for the sulfonylation of amines with sulfonyl chlorides. This method is notable for its applicability to less nucleophilic and sterically hindered amines. researchgate.net

Palladium Catalysis: Palladium-catalyzed cross-coupling reactions provide a powerful tool for forming N-aryl sulfonamides. A convenient and high-yielding method has been reported for the coupling of methanesulfonamide with aryl bromides and chlorides, which avoids the use of potentially genotoxic reagents like methanesulfonyl chloride when reacting with anilines. nih.gov

Copper and Iron Catalysis: Copper-catalyzed N-arylation reactions, often in conjunction with iron catalysis for C-H activation, have been developed for the one-pot synthesis of diaryl sulfonamides from activated arenes and primary sulfonamides. thieme.dethieme-connect.com More recently, a synergetic photoredox and copper catalysis approach has been developed for the direct three-component synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source. acs.org

Comparison of Metal-Catalyzed Methods:

| Catalyst | Substrates | Key Advantages |

| Indium | Amines and sulfonyl chlorides | Mild conditions, suitable for hindered substrates. researchgate.net |

| Palladium | Methanesulfonamide and aryl halides | Avoids potentially genotoxic reagents. nih.gov |

| Copper/Iron | Arenes and primary sulfonamides | One-pot synthesis, C-H functionalization. thieme.dethieme-connect.com |

Oxidative Coupling and Related Methods for Sulfonamide Synthesis

Oxidative coupling methods represent a modern and often greener alternative for constructing the sulfonamide linkage. These reactions frequently utilize sulfonyl hydrazides as stable and easily handleable sulfonyl sources.

A prominent strategy involves the iodine-catalyzed oxidative coupling of sulfonyl hydrazides with amines. researchgate.net This can be extended to the use of tertiary amines, which undergo a C-N bond cleavage to donate an amine group. rsc.org These reactions are often performed in aqueous media, enhancing their environmental friendliness. researchgate.netrsc.org The mechanism is thought to involve the in-situ formation of a sulfonyl radical or a sulfonyl iodide intermediate. acs.orgnih.gov

Electrochemical methods have also been developed for the oxidative coupling of sulfonyl hydrazides with N-hydroxy compounds, further expanding the toolkit for sulfonamide synthesis. dntb.gov.ua

Strategies for Piperidine Ring Incorporation and Functionalization

The piperidine moiety is a key structural feature of this compound and its analogues. Its synthesis and subsequent functionalization are crucial for generating a diverse range of related compounds.

Reductive Amination Protocols for Piperidine Ring Assembly

Reductive amination is a cornerstone of N-heterocycle synthesis and is widely applied to the formation of the piperidine ring. acs.org This can be achieved through several approaches:

Intermolecular Reductive Amination: This involves the condensation of an amine with a dicarbonyl compound, followed by reduction of the resulting imine. nih.gov The double reductive amination of dicarbonyl compounds is a particularly straightforward method for accessing the piperidine skeleton. chim.it

Intramolecular Reductive Amination: This strategy is employed in the synthesis of polyhydroxypiperidines from carbohydrate-derived precursors, where an intramolecular cyclization and reduction cascade leads to the formation of the piperidine ring. researchgate.net

Reductive Transamination: A rhodium-catalyzed transfer hydrogenation of pyridinium (B92312) salts can be used to access N-aryl piperidines. This process involves the initial reduction of the pyridinium ion, followed by hydrolysis and a subsequent reductive amination with an external amine. nih.gov

Alkylation and Acylation Reactions on Piperidine Nitrogen and Carbon Atoms

Once the piperidine ring is formed, further diversification can be achieved through alkylation and acylation reactions.

N-Alkylation: The nitrogen atom of the piperidine ring can be readily alkylated using various alkylating agents, such as alkyl halides. researchgate.netgoogle.com The reaction conditions can be controlled to favor monoalkylation. researchgate.net The stereochemistry of N-alkylation has also been studied in detail. acs.org

C-Alkylation: Alkylation at the carbon atoms of the piperidine ring typically requires more specialized methods. For instance, the regioselective alkylation at the 3-position of piperidine can be achieved by forming an enamide anion from N-chloropiperidine, followed by reaction with an alkyl halide. odu.edu

N-Acylation and C-Acylation: Acylation of the piperidine nitrogen is a common transformation. google.com The acylation of pyridine rings, which can subsequently be reduced to piperidines, can be achieved through various methods, including the use of acyl radicals or the acylation of metalated pyridines. youtube.com The direct acylation of piperidines can also be accomplished, for example, in the synthesis of 4-aryl-4-acyl piperidines using indium metal. google.com O-acetylation using acetic anhydride (B1165640) in pyridine is a standard procedure for protecting hydroxyl groups on piperidine rings. nih.gov

Multi-Step Synthetic Approaches for Complex this compound Analogues

The synthesis of complex analogues of this compound, which may feature additional substituents, chiral centers, or fused ring systems, necessitates multi-step reaction sequences. The general strategy involves the initial construction of a highly functionalized piperidine core, followed by the introduction of the methanesulfonyl group.

The formation of the substituted piperidine ring itself can be a complex undertaking. Common methods include the catalytic hydrogenation of corresponding substituted pyridine precursors. nih.gov This approach is powerful but requires careful selection of catalysts (e.g., Palladium or Rhodium-based) and reaction conditions to achieve desired stereoselectivity and avoid unwanted side reactions, especially with sensitive functional groups. researchgate.netnih.gov Alternative strategies involve various intramolecular cyclization reactions to form the piperidine ring. nih.gov

Once the desired substituted piperidine is obtained, the final step is typically the sulfonylation of the piperidine nitrogen. This is most commonly achieved by reacting the piperidine derivative with methanesulfonyl chloride in the presence of a suitable base (e.g., triethylamine (B128534) or pyridine) to neutralize the HCl byproduct. researchgate.net

To illustrate a representative multi-step approach, the synthesis of a hypothetical complex analogue, (R)-N-(2-hydroxy-2-phenylethyl)-N-(piperidin-1-yl)methanesulfonamide, is outlined below. This sequence demonstrates the assembly of a chiral side-chain onto the piperidine nitrogen prior to the final sulfonylation step.

Table 1: Illustrative Multi-Step Synthesis of a Complex Analogue

| Step | Reaction | Starting Materials | Key Reagents/Catalysts | Purpose |

|---|---|---|---|---|

| 1 | N-Alkylation | Piperidine, (R)-2-bromo-1-phenylethan-1-ol | Sodium bicarbonate (NaHCO₃), Acetonitrile (B52724) (Solvent) | Introduction of the chiral phenyl-ethanol side chain onto the piperidine ring. |

This modular approach, where complex fragments are synthesized separately before being coupled, is a cornerstone of modern organic synthesis, allowing for the systematic construction of diverse and intricate molecular architectures.

Optimization and Scalability Considerations in Synthetic Procedures

Transitioning a synthetic route from a laboratory-scale procedure to a large-scale, industrial process requires significant optimization with a focus on efficiency, safety, cost-effectiveness, and reproducibility. For the synthesis of this compound and its analogues, key considerations involve the choice of reaction technology and the purification strategy.

A major advancement in synthetic optimization is the adoption of continuous flow chemistry, which offers numerous advantages over traditional batch processing. acs.orgresearchgate.net The reaction of amines with sulfonyl chlorides is often highly exothermic; flow reactors provide superior heat transfer and temperature control due to their high surface-area-to-volume ratio, which significantly improves the safety of the process by preventing thermal runaway. rsc.org This precise control often leads to cleaner reactions, higher yields, and fewer byproducts. rsc.orgscite.ai

For the synthesis of the piperidine core, catalytic hydrogenation of pyridines is a highly scalable method. nih.govacs.org Scalable processes often employ heterogeneous catalysts like palladium on carbon (Pd/C), which can be easily filtered and removed from the reaction mixture, simplifying purification. researchgate.net

In the context of producing libraries of related analogues for drug discovery, automated flow systems are particularly powerful. acs.org These systems can incorporate "catch and release" strategies where a primary sulfonamide is temporarily immobilized on a solid support (the "catch" phase). It is then treated with various alkylating agents, and the desired N-alkylated sulfonamide is subsequently cleaved from the support (the "release" phase). acs.org This methodology allows for the rapid, automated synthesis of many distinct compounds with high purity, minimizing the need for labor-intensive chromatographic purification. acs.org

Table 2: Comparison of Batch vs. Continuous Flow Synthesis for Sulfonamides

| Parameter | Batch Synthesis | Continuous Flow Synthesis | Citation(s) |

|---|---|---|---|

| Safety | Poor control over exotherms, risk of thermal runaway. | Excellent heat transfer, enhanced safety. | rsc.org |

| Scalability | Scaling up can be challenging and non-linear. | Easily scalable by running the system for longer periods. | acs.orgresearchgate.net |

| Control | Difficult to precisely control reaction parameters. | Precise control over temperature, pressure, and residence time. | rsc.org |

| Purification | Often requires extensive column chromatography. | Higher purity products often minimize purification needs; compatible with in-line purification. | acs.orgacs.org |

| Automation | Difficult to fully automate multi-step sequences. | Well-suited for full automation and library synthesis. | acs.org |

Structure Activity Relationship Sar Studies of N Piperidin 1 Yl Methanesulfonamide Derivatives

Impact of Core Scaffold Modifications on Biological Activity

Alterations to the fundamental structure of N-piperidin-1-yl-methanesulfonamide derivatives have profound effects on their biological activity. The core scaffold, typically comprising a central ring system to which the piperidine (B6355638) and methanesulfonamide (B31651) moieties are attached, is a critical determinant of how the molecule interacts with its biological target.

Research has shown that replacing the piperidine ring with a piperazine (B1678402) scaffold can significantly affect the activity of these compounds. rsc.org For instance, in a series of fatty acid amide hydrolase (FAAH) inhibitors, this modification was explored to understand its impact on inhibitory potency. rsc.org FAAH is an enzyme that degrades endocannabinoids, and its inhibition is a promising strategy for treating pain and inflammation. nih.gov The piperidine/piperazine structural motif has been identified as effective for generating covalent inhibitors of FAAH. nih.gov Computational analyses have revealed that the constrained nature of these cyclic structures can induce a conformational distortion in the molecule's urea (B33335) functionality when bound to the FAAH active site, which in turn facilitates the formation of a covalent bond with a key serine residue (Ser241). nih.gov

Furthermore, the nature of the central aromatic ring is also crucial. For example, in a series of glycine (B1666218) transporter-1 (GlyT-1) inhibitors, optimization of the central cycloalkyl ring was a key strategy. researchgate.net The design, synthesis, and SAR of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors of GlyT-1 demonstrated that modifications to this central ring component were instrumental in identifying a potent inhibitor with in vivo activity. researchgate.net

The following table summarizes the impact of core scaffold modifications on the biological activity of this compound derivatives.

| Scaffold Modification | Impact on Biological Activity | Example Target |

| Replacement of piperidine with piperazine | Can significantly alter inhibitory potency. rsc.org | Fatty Acid Amide Hydrolase (FAAH) rsc.org |

| Modification of the central cycloalkyl ring | Key for optimizing potency and in vivo activity. researchgate.net | Glycine Transporter-1 (GlyT-1) researchgate.net |

| Opening of the piperidine ring system | Affects activity significantly. rsc.org | Fatty Acid Amide Hydrolase (FAAH) rsc.org |

Stereochemical Effects and Positional Isomerism on Pharmacological Profiles

The three-dimensional arrangement of atoms (stereochemistry) and the position of substituents on the molecular framework (positional isomerism) are critical factors that can dramatically influence the pharmacological profiles of this compound derivatives.

A compelling example of stereochemical influence is found in the development of selective 5-HT7 receptor antagonists. nih.gov The (R)-enantiomer of 3,N-dimethyl-N-[1-methyl-3-(4-methyl-piperidin-1-yl) propyl]benzenesulfonamide was identified as the first selective antagonist for this receptor, highlighting the importance of a specific stereoisomer for achieving the desired biological effect. nih.gov This selectivity is often driven by the precise fit of one enantiomer into a chiral binding pocket of the target protein, while the other enantiomer may bind with lower affinity or not at all.

Positional isomerism also plays a crucial role. In a study of piperidine-substituted sulfonamides with anticancer properties, the position of a methyl group on the piperidine ring was found to be a key determinant of activity. ajchem-a.com Compounds with a methyl group at the 3- or 4-position of the piperidine ring exhibited the highest anticancer properties. ajchem-a.com This suggests that the placement of even a small substituent can significantly alter the molecule's interaction with its biological target, likely by influencing its binding orientation or conformational flexibility.

The table below illustrates the effects of stereochemistry and positional isomerism on the pharmacological activity of selected this compound derivatives.

| Compound | Stereochemical/Positional Feature | Pharmacological Profile |

| (R)-3,N-dimethyl-N-[1-methyl-3-(4-methyl-piperidin-1-yl) propyl]benzenesulfonamide | (R)-enantiomer | Selective 5-HT7 receptor antagonist. nih.gov |

| Piperidine-substituted sulfonamides | Methyl group at position 3 or 4 of the piperidine ring | Highest anticancer activity. ajchem-a.com |

Role of the Methanesulfonamide Group as a Key Pharmacophore

The methanesulfonamide group (-SO2NHCH3) is a recurring structural motif in many biologically active compounds and often serves as a key pharmacophore, a molecular feature responsible for a drug's pharmacological activity. ontosight.ai In the context of this compound derivatives, this group can participate in crucial hydrogen bonding interactions with the target protein, contributing significantly to binding affinity and selectivity.

In the development of inhibitors for fatty acid amide hydrolase (FAAH), the sulfonamide group, along with the piperidine ring and a benzothiazole (B30560) moiety, were identified as key components for their activity. researchgate.net This suggests that the methanesulfonamide group is directly involved in the molecular interactions that lead to the inhibition of the enzyme.

Furthermore, the weakly acidic nature of the methanesulfonamide proton can be important. In certain chemical reactions, such as the Sharpless asymmetric dihydroxylation, methanesulfonamide can act as a general acid catalyst, protonating intermediate species. organic-chemistry.orgresearchgate.net While this is a chemical rather than a biological example, it highlights the chemical properties of the methanesulfonamide group that could be relevant to its interactions in a biological system.

The table below highlights the role of the methanesulfonamide group in different contexts.

| Context | Role of Methanesulfonamide Group | Significance |

| FAAH Inhibition | Key component for biological activity. researchgate.net | Contributes to the overall inhibitory potency of the molecule. |

| General Chemistry | Can act as a general acid catalyst. organic-chemistry.orgresearchgate.net | Demonstrates the chemical reactivity that may influence biological interactions. |

| Drug Design | Serves as a versatile pharmacophore. ontosight.ai | Can be incorporated into various molecular scaffolds to achieve desired biological effects. |

Systematic Evaluation of Substituent Effects on the Piperidine Ring and Peripheral Moieties

The systematic introduction of various substituents onto the piperidine ring and other peripheral parts of the this compound molecule is a cornerstone of SAR studies. These modifications can fine-tune the compound's properties, including its potency, selectivity, and pharmacokinetic profile.

In the pursuit of selective sigma-1 receptor ligands, methyl substitution on the piperidine ring of N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives was used as a probe. nih.gov A 4-methyl derivative emerged as the most potent sigma-1 ligand with good selectivity. In contrast, a 3,3-dimethyl derivative was the most selective relative to the sigma-2 receptor. nih.gov This demonstrates that both the position and number of methyl groups on the piperidine ring can have a dramatic impact on both affinity and selectivity.

Similarly, in the development of 5-HT4 receptor agonists, a series of novel benzamide (B126) derivatives were synthesized by altering the 4-fluorophenylalkyl moiety in the parent compound, cisapride. nih.gov This systematic evaluation of substituents on a peripheral moiety led to the identification of a compound with promising prokinetic activity. nih.gov

The following table provides examples of how substituent effects on the piperidine ring and peripheral moieties have been systematically evaluated.

| Derivative Series | Substituent Modification | Observed Effect |

| N-[omega-(6-methoxynaphthalen-1-yl)alkyl] derivatives | Methyl substitution on the piperidine ring. nih.gov | Influenced both potency and selectivity for sigma-1 and sigma-2 receptors. nih.gov |

| Benzamide derivatives (cisapride analogs) | Alteration of the 4-fluorophenylalkyl moiety. nih.gov | Led to the discovery of a potent 5-HT4 receptor agonist with prokinetic activity. nih.gov |

| Piperidine-4-carboxamide derivatives | Varied substitutions on the amide nitrogen atom. nih.gov | Modulated affinity and selectivity for σ1 and σ2 receptors. nih.gov |

Rational Design Principles for Modulating Target Selectivity and Potency

The insights gained from SAR studies are invaluable for the rational design of new this compound derivatives with enhanced target selectivity and potency. By understanding which structural features are critical for activity, medicinal chemists can make informed decisions to optimize lead compounds.

One key principle is the use of molecular hybridization, which involves combining two or more pharmacophores into a single molecule to enhance therapeutic potential. researchgate.net For example, sulfonylpiperazine hybrids have emerged as an attractive scaffold due to their simple synthesis, low toxicity, and metabolic stability. researchgate.net

Another important principle is the use of bioisosterism, where a functional group is replaced by another group with similar physical or chemical properties to improve the compound's biological activity or pharmacokinetic profile. nih.gov This approach was used in the design of novel benzamide derivatives as activators of hypoxia-inducible factor 1 (HIF-1) pathways. nih.gov

Furthermore, computational modeling and X-ray crystallography can provide detailed insights into the binding mode of these inhibitors, guiding the rational design of new analogs. For instance, the X-ray structure of a piperidine urea inhibitor bound to FAAH confirmed that it acts by covalently modifying a catalytic serine residue and identified key interactions that could be exploited to enhance potency. nih.gov

The table below outlines some of the rational design principles that have been applied to modulate the target selectivity and potency of this compound derivatives.

| Design Principle | Application | Outcome |

| Molecular Hybridization | Combining sulfonyl and piperazine pharmacophores. researchgate.net | Creation of scaffolds with improved therapeutic potential and drug-like properties. researchgate.net |

| Bioisosterism | Replacement of functional groups with bioisosteres. nih.gov | Design of novel compounds with enhanced biological activity. nih.gov |

| Structure-Based Design | Utilizing X-ray crystallography and computational modeling. nih.gov | Identification of key interactions to guide the optimization of inhibitor potency and selectivity. nih.gov |

Pharmacological Investigations of N Piperidin 1 Yl Methanesulfonamide Analogues

In Vitro Receptor Binding and Functional Assays

N-Methyl-D-aspartate (NMDA) Receptor Modulation

Analogues of N-piperidin-1-yl-methanesulfonamide have been investigated for their activity as N-Methyl-D-aspartate (NMDA) receptor antagonists. These compounds are of interest for their potential in treating neurological conditions. nih.gov

Research has demonstrated that certain benzimidazole (B57391) derivatives of this compound exhibit a high affinity and specificity for the NR2B subunit of the NMDA receptor. nih.gov The NR2B subunit is predominantly found in the forebrain and is implicated in various physiological and pharmacological activities of the NMDA receptor. nih.gov For instance, radioiodinated N-{2-[4-(4-[125I]iodobenzyl)-piperidin-1-ylmethyl]benzoimidazol-5-yl}-methanesulfonamide ([125I]9) has shown high affinity for the NR2B subunit in vitro. nih.gov Autoradiography studies revealed that the binding of this tracer in the forebrain, a region rich in NR2B, could be inhibited by pretreatment with Ro-25,6981, a known NR2B-selective antagonist, further indicating the specificity of these analogues for the NR2B subunit. nih.gov Similarly, 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine has been identified as a potent antagonist of the NR1A/2B subtype of the NMDA receptor. nih.gov

NMDA receptor antagonists can act through several mechanisms, including competitive, uncompetitive, and non-competitive antagonism. wikipedia.org Competitive antagonists bind to the glutamate (B1630785) or glycine (B1666218) binding sites, while uncompetitive antagonists block the ion channel itself. wikipedia.orgmdpi.com Non-competitive antagonists bind to allosteric sites. wikipedia.org

Some piperidine-based NMDA antagonists, such as (2R,3S,1'R)-3-(1-Hydroxy-2-phosphonoethyl)-2-piperidinecarboxylic acid, have shown significant binding affinities with Ki values in the nanomolar range. nih.gov The mechanism of many piperidine-containing antagonists involves blocking the NMDA receptor channel. For example, sepimostat, an amidine-containing compound, demonstrates a complex voltage-dependent inhibition, suggesting both a shallow and a deep binding site within the receptor channel, characteristic of an open channel block. nih.govmdpi.com This "foot-in-the-door" mechanism is observed with several amidine and guanidine (B92328) compounds that are structurally related to some this compound analogues. nih.govmdpi.com

Kynurenine (B1673888) Monooxygenase (KMO) Inhibition

The kynurenine pathway is a significant metabolic route that can influence neurotransmission, and its dysregulation is linked to depression. nih.gov Kynurenine monooxygenase (KMO) is a key enzyme in this pathway, catalyzing the formation of a precursor to the neurotoxic NMDA receptor agonist quinolinic acid. nih.gov Inhibition of KMO is a therapeutic strategy to reduce the production of quinolinic acid. While direct studies on this compound analogues as KMO inhibitors are not extensively detailed in the provided results, the interplay between the kynurenine pathway and NMDA receptor activity highlights a potential area for investigation, given that reduced quinolinic acid levels can mitigate NMDA receptor-mediated neurotoxicity. nih.gov

Enzyme Inhibition Studies (e.g., Acetylcholinesterase, Butyrylcholinesterase, Lipoxygenase)

Analogues of this compound have been evaluated for their inhibitory effects on several enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX).

Acetylcholinesterase and Butyrylcholinesterase Inhibition

The inhibition of AChE and BChE is a primary strategy for treating Alzheimer's disease. nih.govmdpi.com Several studies have explored piperidine (B6355638) derivatives as cholinesterase inhibitors. nih.govnih.govmui.ac.irnih.gov For instance, certain N-benzylpiperidine carboxamide derivatives have been synthesized and show inhibitory activity against AChE. researchgate.net In one study, replacing an ester linker with a more metabolically stable amide linker in a lead compound resulted in analogues with micromolar IC50 values against AChE. researchgate.net

Some benzimidazole-based derivatives have demonstrated selectivity for AChE over BChE. nih.gov Conversely, other series of compounds have shown greater inhibitory activity against BChE. mdpi.com For example, compound M13 from a series of benzothiazolone derivatives was a potent and reversible noncompetitive BChE inhibitor with an IC50 value of 1.21 μM. mdpi.com The sulphonamide group appears to be important for maintaining BChE inhibitory activity in some molecular scaffolds. nih.gov

Lipoxygenase Inhibition

Lipoxygenases are enzymes involved in the inflammatory process. nih.gov Piperine (B192125), a natural product containing a piperidine moiety, and its derivatives have been shown to inhibit lipoxygenase. nih.gov A study comparing piperine to its derivatives found that the derivatives, piperonylic acid and piperic acid, were more potent LOX inhibitors, with IC50 values of 43.065 μM and 45.17 μM, respectively, compared to piperine's IC50 of 85.79 μM. nih.gov This suggests that the piperidine scaffold can be a basis for designing LOX inhibitors. nih.govebi.ac.uk

Hepatitis C Virus (HCV) Enzyme Inhibition (e.g., NS3 GT3, NS5B)

The Hepatitis C virus (HCV) relies on several key enzymes for its replication, including the NS3 protease and the NS5B polymerase, making them attractive targets for antiviral therapy. nih.gov

NS3 GT3 Inhibition

The NS3 protease is essential for processing the viral polyprotein. nih.govresearchgate.net Sulfonamide-containing compounds have been investigated as inhibitors of the HCV NS3 protease. nih.gov Research into macrocyclic HCV NS3 protease inhibitors has shown that replacing a P2-P3 amide bond with a sulfonamide can lead to potent inhibitory activity. nih.govresearchgate.net Computational studies have also been used to design and screen for novel NS3 inhibitors, with some this compound-related structures being synthesized and evaluated. chemrxiv.org

NS5B Inhibition

The NS5B polymerase is an RNA-dependent RNA polymerase that is crucial for replicating the viral genome. nih.gov Derivatives of 2-(1,1-dioxo-2H- nih.govnih.govnih.govbenzothiadiazin-3-yl)-1-hydroxynaphthalene, which contain a sulfonamide-like structure, have been investigated as potential inhibitors of HCV NS5B polymerase. nih.gov These compounds have been synthesized and tested for their ability to inhibit the enzyme in vitro. nih.gov

Data Tables

| Compound | Target | Activity | Reference |

|---|---|---|---|

| N-{2-[4-(4-[125I]iodobenzyl)-piperidin-1-ylmethyl]benzoimidazol-5-yl}-methanesulfonamide ([125I]9) | NR2B Subunit | High affinity and specificity | nih.gov |

| 4-Benzyl-1-[4-(1H-imidazol-4-yl)but-3-ynyl]piperidine | NR1A/2B Subtype | Potent antagonist | nih.gov |

| (2R,3S,1'R)-3-(1-Hydroxy-2-phosphonoethyl)-2-piperidinecarboxylic acid | NMDA Receptor | Ki = 74 nM | nih.gov |

| Sepimostat | NMDA Receptor | IC50 = 3.5 µM (at -80 mV) | nih.govmdpi.com |

| Compound | Enzyme | IC50 Value | Reference |

|---|---|---|---|

| Compound M13 (benzothiazolone derivative) | Butyrylcholinesterase (BChE) | 1.21 µM | mdpi.com |

| Piperonylic acid | Lipoxygenase (LOX) | 43.065 µM | nih.gov |

| Piperic acid | Lipoxygenase (LOX) | 45.17 µM | nih.gov |

| Piperine | Lipoxygenase (LOX) | 85.79 µM | nih.gov |

Modulation of Cell Cycle and Apoptotic Pathways

Analogues of this compound, along with structurally related piperidine and sulfonamide derivatives, have demonstrated significant effects on the regulation of the cell cycle and the induction of apoptosis, crucial processes in cancer biology.

One area of investigation has been the ability of these compounds to halt the proliferation of cancer cells by inducing cell cycle arrest. For instance, piperine, a natural product containing a piperidine moiety, has been shown to cause G1 phase cell cycle arrest in melanoma cells. nih.gov This arrest is associated with the downregulation of cyclin D1 and the induction of the cyclin-dependent kinase inhibitor p21. nih.gov Furthermore, piperine treatment leads to DNA damage, activating the ATR-Chk1 pathway, which is critical for the G1 checkpoint. nih.gov Similarly, a chalcone (B49325) derivative has been found to induce G2/M phase cell cycle arrest in both sensitive and cisplatin-resistant ovarian cancer cells, an effect linked to the generation of reactive oxygen species (ROS). nih.gov

In addition to cell cycle arrest, the induction of apoptosis (programmed cell death) is a key mechanism for the anti-cancer activity of these compounds. N-(piperidin-4-yl)benzamide derivatives have been shown to promote apoptosis in HepG2 cancer cells by upregulating the expression of cleaved caspase-3, a key executioner caspase. nih.gov This apoptotic effect is linked to the induction of Hypoxia-Inducible Factor 1α (HIF-1α) and its downstream target, p21. nih.gov Other studies on novel piperidine derivatives have demonstrated their ability to induce apoptosis in prostate cancer cells, suggesting their potential as lead compounds for anti-prostate cancer drug discovery.

The following table summarizes the effects of representative piperidine and sulfonamide derivatives on cell cycle and apoptosis:

| Compound/Derivative Class | Cell Line | Effect | Key Molecular Events |

| Piperine | SK MEL 28, B16 F0 (Melanoma) | G1 phase cell cycle arrest, Apoptosis | Downregulation of cyclin D1, induction of p21, activation of ATR-Chk1, ROS generation. nih.gov |

| Chalcone derivative 1C | A2780, A2780cis (Ovarian Cancer) | G2/M phase cell cycle arrest, Apoptosis | ROS generation, DNA damage, modulation of p21, PCNA, Rb, Bad, PARP, Akt, Erk1/2, NF-κB, and Nrf2. nih.gov |

| N-(piperidin-4-yl)benzamide derivatives (10b, 10j) | HepG2 (Liver Cancer) | Apoptosis | Induction of HIF-1α, upregulation of p21 and cleaved caspase-3. nih.gov |

Protein Arginine Methyltransferase 5 (PRMT5) Inhibition

Protein Arginine Methyltransferase 5 (PRMT5) has emerged as a significant therapeutic target in oncology due to its role in various cellular processes, including gene expression and RNA splicing. sci-hub.senih.gov Several inhibitors of PRMT5 have been developed, and while direct analogues of this compound have not been extensively reported as PRMT5 inhibitors, the structural motifs are present in known inhibitors, suggesting the potential for this class of compounds.

PRMT5 inhibitors are broadly classified into substrate-competitive and S-adenosyl-L-methionine (SAM)-competitive inhibitors. sci-hub.senih.gov Notable examples that have entered clinical trials include GSK3326595 (a substrate-competitive inhibitor) and JNJ-64619178 (a SAM-competitive inhibitor). sci-hub.senih.gov

More recently, the focus has shifted towards the development of PRMT5 degraders, which offer the advantage of eliminating the entire protein, including its potential scaffolding functions. Researchers have successfully designed and synthesized first-in-class PRMT5 degraders by linking a PRMT5 inhibitor to an E3 ligase ligand. nih.gov For example, degraders have been developed based on the potent and selective PRMT5 inhibitor EPZ015666, where the solvent-exposed oxetane (B1205548) moiety was modified to attach a linker to a VHL E3 ligase binder. nih.gov

The development of non-nucleoside PRMT5 inhibitors with novel cores is also an active area of research. Virtual screening and subsequent biological evaluation have identified compounds with a 3-(1H-benzo[d]imidazol-2-yl)aniline core that exhibit potent PRMT5 inhibitory activity. eurekaselect.com

The table below highlights key PRMT5 inhibitors and their mechanisms of action:

| Inhibitor/Degrader | Type | Mechanism of Action | Key Features |

| GSK3326595 | Substrate-competitive inhibitor | Competes with the substrate for binding to PRMT5. sci-hub.senih.gov | In clinical trials for various cancers. sci-hub.senih.gov |

| JNJ-64619178 | SAM-competitive inhibitor | Mimics SAM and competes for the cofactor binding site. sci-hub.senih.gov | In clinical trials for solid tumors and lymphomas. researchgate.net |

| Degrader 15 | PRMT5 Degrader | Induces the degradation of PRMT5 via the proteasome pathway. nih.gov | Based on the EPZ015666 scaffold linked to a VHL ligand. nih.gov |

| Compound 7e | Non-nucleoside inhibitor | Inhibits PRMT5 activity. eurekaselect.com | Contains a 3-(1H-benzo[d]imidazol-2-yl)aniline core. eurekaselect.com |

Dopamine (B1211576) Transporter (DAT) Interaction and Inhibitory Profile

The dopamine transporter (DAT) is a crucial protein in the central nervous system responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic signaling. nih.gov Dysfunction of DAT is implicated in several neuropsychiatric disorders, making it a key target for therapeutic drugs and a site of action for illicit substances. nih.gov Piperidine-based structures have been extensively explored as potent and selective DAT inhibitors.

Research has revealed that the DAT possesses multiple ligand binding sites, including the primary substrate binding site (S1) and allosteric sites that can modulate transporter function. nih.govnih.gov The development of DAT inhibitors has often focused on analogues of known compounds like cocaine and GBR 12909.

Recent studies on the human dopamine transporter (hDAT) have provided detailed structural insights into inhibitor binding. For example, the high-affinity cocaine analogue β-CFT has been shown to bind to the central S1 site, stabilizing the transporter in an outward-open conformation. nih.gov Furthermore, allosteric inhibitors like MRS7292 have been identified to bind to a pocket near the extracellular loop 4 (EL4), locking the transporter in an outward-facing state and thereby non-competitively inhibiting transport. nih.gov

Force spectroscopy studies have further elucidated the presence of a concealed, transient ligand binding site (S2 site) in DAT, which may act as a recruitment site for ligands, influencing their binding kinetics at the primary S1 site. nih.gov

The table below presents data for representative piperidine-based DAT inhibitors:

| Compound | Target | Binding Affinity (Kd/Km) | Mechanism of Action |

| [3H]Dopamine | hDAT | Km = 0.56 ± 0.13 µM | Substrate |

| [3H]WIN35428 | ∆-hDAT | Kd = 6.5 ± 0.91 nM | Inhibitor, binds to S1 site |

| β-CFT | ∆-hDAT | - | Inhibitor, binds to S1 site, stabilizes outward-open conformation. nih.gov |

| MRS7292 | ∆-hDAT | - | Allosteric inhibitor, binds near EL4, stabilizes outward-open conformation. nih.gov |

Retinol-Binding Protein 4 (RBP4) Antagonism

Retinol-binding protein 4 (RBP4) is the primary transporter of retinol (B82714) (vitamin A) in the bloodstream. nih.gov Elevated levels of RBP4 have been associated with various metabolic and ocular diseases, making it an attractive therapeutic target. The development of RBP4 antagonists aims to reduce circulating RBP4 levels, thereby preventing the accumulation of toxic retinol metabolites in tissues like the retina. nih.govnih.gov

Several non-retinoid RBP4 antagonists have been designed and synthesized, with many featuring a piperidine core. nih.govnih.gov These antagonists work by competitively binding to RBP4, preventing its association with retinol and the subsequent formation of a complex with transthyretin (TTR). This disruption leads to the rapid renal clearance of RBP4. nih.gov

A significant advancement in this area is the development of bispecific antagonists that not only block RBP4 but also stabilize the tetrameric structure of TTR. nih.gov This is particularly important as the release of TTR from the RBP4-TTR complex by selective antagonists could potentially lead to TTR destabilization and amyloid formation. nih.gov A standout example is the analogue (±)-44, which demonstrates potency against both targets. nih.gov

The binding mode of these antagonists often involves the piperidine core residing within the central cavity of RBP4, with lipophilic groups extending into the inner cavity of the protein. nih.gov

The following table summarizes key RBP4 antagonists with a piperidine or related scaffold:

| Compound | Target(s) | Potency/Activity | Key Structural Features |

| A1120 | RBP4 | Potent RBP4 antagonist | Carboxylic acid-based, o-trifluoromethyl arylpiperidine linked to an anthranilic acid residue. acs.org |

| (±)-44 | RBP4, TTR | Bispecific antagonist and stabilizer | Possesses suitable potency for both RBP4 and TTR. nih.gov |

| Compound 43 | RBP4 | Potent antagonist, reduced plasma RBP4 by ~60% in rats | Cyclopentyl fused pyrrolidine (B122466) antagonist. nih.gov |

Glyoxalase 1 (GLO1) Inhibition

The glyoxalase system, with Glyoxalase 1 (GLO1) as a key enzyme, is a crucial cellular defense mechanism against the accumulation of cytotoxic methylglyoxal (B44143), a byproduct of glycolysis. nih.gov Cancer cells often overexpress GLO1, making it a viable target for anticancer therapy. Inhibition of GLO1 leads to an increase in methylglyoxal levels, inducing cellular stress and apoptosis in cancer cells.

While direct this compound analogues as GLO1 inhibitors are not widely reported, research into structurally similar benzenesulfonamide (B165840) derivatives has shown significant promise. A series of 1,4-benzenesulfonamide derivatives have been designed, synthesized, and evaluated for their in vitro inhibitory activity against human GLO1. nih.gov

Structure-activity relationship (SAR) studies of these benzenesulfonamide derivatives have identified several potent inhibitors. For example, compounds with a 4-diazenylbenzenesulfonamide moiety attached to various substituted aromatic systems have demonstrated significant GLO1 inhibitory activity. nih.gov Docking studies have provided insights into the binding modes of these inhibitors within the GLO1 active site. nih.gov

The table below shows the GLO1 inhibitory activity of representative benzenesulfonamide derivatives:

| Compound | Structure | IC50 (µM) |

| (E)-2-hydroxy-5-((4-sulfamoylphenyl)diazenyl)benzoic acid (26) | Benzenesulfonamide derivative | 0.39 nih.gov |

| (E)-4-((8-hydroxyquinolin-5-yl)diazenyl) benzenesulfonamide (28) | Benzenesulfonamide derivative | 1.36 nih.gov |

| Lead Compound 6 | Benzenesulfonamide derivative | 3.65 nih.gov |

Other Relevant Biological Targets

The versatility of the this compound scaffold and its constituent parts, the piperidine ring and the sulfonamide group, has led to the exploration of their interactions with a variety of other biological targets.

Hypoxia-Inducible Factor 1 (HIF-1) : HIF-1 is a transcription factor that plays a critical role in the cellular response to hypoxia and is a key target in cancer therapy. Certain N-(piperidin-4-yl)benzamide derivatives have been found to act as activators of the HIF-1 pathway. nih.gov These compounds induce the expression of HIF-1α protein and its downstream target p21, ultimately leading to apoptosis in tumor cells. nih.gov

Anti-inflammatory Activity : Piperidine and sulfonamide derivatives have been investigated for their anti-inflammatory properties. Novel (4-piperidin-1-yl)-phenyl sulfonamides have been identified as potent and selective agonists of the human beta(3)-adrenergic receptor (AR), a target with potential applications in metabolic diseases. nih.gov Additionally, piperidine-4-carboxamide derivatives have shown considerable anti-inflammatory effects in in vivo models of carrageenan-induced edema. researchgate.net The broad anti-inflammatory potential of sulfonamide derivatives is also well-documented. nih.gov

Antibacterial Activity : Sulfonamide derivatives containing a piperidine moiety have been synthesized and evaluated as bactericides for managing plant bacterial diseases. nih.gov These compounds often target dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid biosynthesis pathway. nih.gov

The following table lists other relevant biological targets and the corresponding activities of piperidine and sulfonamide derivatives:

| Biological Target | Compound Class/Derivative | Pharmacological Activity |

| Hypoxia-Inducible Factor 1 (HIF-1) | N-(piperidin-4-yl)benzamide derivatives | Activation of HIF-1α pathway, induction of p21 and apoptosis. nih.gov |

| Beta(3)-adrenergic receptor (AR) | (4-piperidin-1-yl)-phenyl sulfonamides | Potent and selective agonism. nih.gov |

| Dihydropteroate synthase (DHPS) | Sulfonamide derivatives with a piperidine moiety | Antibacterial activity. nih.gov |

Computational Approaches in N Piperidin 1 Yl Methanesulfonamide Research

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of N-piperidin-1-yl-methanesulfonamide, docking studies are instrumental in understanding how this ligand might interact with the binding site of a protein.

Research on analogous sulfonamide and piperidine (B6355638) derivatives has demonstrated the utility of molecular docking in identifying key interactions that govern binding affinity. For instance, studies on various sulfonamide derivatives have revealed that the sulfonyl group often participates in crucial hydrogen bonding or metal coordination within the active site of metalloenzymes. nih.govnih.govmdpi.com Docking analyses of piperidine-containing molecules have similarly highlighted the role of the piperidine ring in establishing hydrophobic or van der Waals interactions that contribute to the stability of the ligand-protein complex. researchgate.netwho.int

In a typical molecular docking workflow for this compound, the 3D structure of the compound would be docked into the active site of a target protein. The resulting poses are then scored based on their predicted binding affinity. Analysis of the best-scoring poses can reveal specific interactions, such as:

Hydrogen bonds: The oxygen atoms of the sulfonyl group and the nitrogen atom of the piperidine ring are potential hydrogen bond acceptors, while the N-H group of the sulfonamide could act as a hydrogen bond donor.

Hydrophobic interactions: The piperidine ring and the methyl group can engage in hydrophobic interactions with nonpolar residues in the protein's binding pocket.

Electrostatic interactions: The partial charges on the sulfonyl and amide groups can lead to favorable electrostatic interactions.

A hypothetical docking study of this compound into a generic kinase binding site might yield the following interaction profile:

| Interaction Type | This compound Moiety | Interacting Protein Residue (Hypothetical) |

| Hydrogen Bond | Sulfonyl Oxygen | Lysine (backbone NH) |

| Hydrogen Bond | Sulfonamide NH | Glutamate (B1630785) (side chain C=O) |

| Hydrophobic Interaction | Piperidine Ring | Leucine, Valine |

| van der Waals | Methyl Group | Alanine |

Such analyses are critical for understanding the mechanism of action and for the rational design of more potent and selective analogs.

Structure-Based Drug Design (SBDD) and Virtual Screening Applications

Structure-Based Drug Design (SBDD) utilizes the three-dimensional structural information of a biological target to design and optimize ligands. When the structure of a target protein for this compound is known, SBDD can be a powerful strategy. It allows for the iterative improvement of the compound's binding affinity and selectivity by modifying its chemical structure to better complement the binding site. thieme-connect.com

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. In the context of this compound, virtual screening can be used to:

Identify novel biological targets for the compound by screening it against a panel of protein structures.

Discover other compounds with similar or better-predicted activity by screening a chemical library against a known target of this compound.

The process often involves high-throughput docking where thousands to millions of compounds are rapidly docked and scored. Hits from the virtual screen are then prioritized for experimental testing. Studies on piperidine derivatives have successfully employed virtual screening to identify lead compounds for various therapeutic areas. nih.govnih.gov

Homology Modeling and Receptor Structure Prediction for Ligand Interactions

When the experimental structure of a biological target for this compound is not available, homology modeling can be employed. This method builds a 3D model of the target protein based on its amino acid sequence and an experimentally determined structure of a homologous protein (the template).

The accuracy of the resulting model is highly dependent on the sequence identity between the target and the template. For reliable drug design purposes, a sequence identity of over 50% is generally preferred. Once a homology model is built and validated, it can be used in molecular docking and SBDD studies with this compound in a similar manner to an experimentally determined structure. This approach broadens the applicability of computational methods to a wider range of biological targets. nih.gov

Conformational Analysis and Energetic Profiling

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of the molecule in different environments (e.g., in vacuum, in a solvent, or within a protein binding site).

Quantum chemical methods and molecular mechanics force fields are used to calculate the potential energy of the molecule as a function of its geometry. For this compound, key conformational features would include the puckering of the piperidine ring (chair, boat, or twist-boat conformations) and the rotational barriers around the S-N and N-C bonds of the sulfonamide group.

Studies on related sulfonamides have shown that the orientation of the groups around the sulfur atom can significantly influence their biological activity. nih.govmdpi.comresearchgate.net The energetic profiling of different conformers helps in understanding the energy penalty associated with adopting a specific "bioactive" conformation required for binding to a receptor. This information is crucial for designing molecules that are pre-organized for binding, potentially leading to higher affinity.

In Silico Pharmacokinetic Predictions and Druglikeness Assessments

Beyond target binding, the therapeutic potential of a compound is determined by its pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico models are widely used to predict these properties early in the drug discovery process, helping to identify potential liabilities of drug candidates like this compound.

Various computational models, many based on quantitative structure-activity relationships (QSAR), are available to predict key ADMET parameters. nih.govnih.govresearchgate.net These models also assess "druglikeness," which evaluates whether a compound possesses properties that would make it a likely orally active drug. A common framework for this is Lipinski's Rule of Five.

A hypothetical in silico ADMET profile for this compound might look like this:

| Property | Predicted Value | Interpretation |

| Molecular Weight | < 500 g/mol | Favorable for oral absorption |

| LogP (lipophilicity) | 1-3 | Balanced solubility and permeability |

| Hydrogen Bond Donors | 1 | Good |

| Hydrogen Bond Acceptors | 3 | Good |

| Oral Bioavailability | High | Likely well-absorbed from the gut |

| Blood-Brain Barrier Permeation | Low | May not readily enter the central nervous system |

| CYP450 Inhibition | Low risk | Unlikely to cause major drug-drug interactions |

| hERG Inhibition | Low risk | Reduced risk of cardiotoxicity |

Preclinical in Vivo Research of N Piperidin 1 Yl Methanesulfonamide Analogues

Efficacy Evaluation in Animal Models of Disease

The therapeutic potential of N-piperidin-1-yl-methanesulfonamide analogues has been investigated in several preclinical animal models. These studies are crucial for establishing proof-of-concept and understanding the pharmacological effects of these compounds in a biological system before any consideration for human trials. The following sections summarize the findings from these in vivo evaluations.

Research into neurodegenerative disorders has identified the kynurenine (B1673888) pathway as a significant therapeutic target. An imbalance in this pathway is linked to conditions like Huntington's disease (HD). One analogue, N-(6-(5-fluoro-2-(piperidin-1-yl)phenyl)pyridazin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)methanesulfonamide (referred to as compound 14 in the study), was developed as an inhibitor of kynurenine monooxygenase (KMO), a key enzyme in this pathway. nih.govresearchgate.net

The efficacy of this compound was assessed in the R6/2 transgenic mouse model, which is a widely used model for Huntington's disease. A key finding was that a single administration of the compound led to an increase in the neuroprotective metabolite kynurenic acid in the brains of these mice. researchgate.net This demonstrates the compound's ability to engage its target in the central nervous system and produce a desired biochemical effect. researchgate.net The compound was noted for its high brain permeability and stable pharmacokinetic profile, which are essential characteristics for drugs targeting neurological diseases. researchgate.net

Table 1: Efficacy of N-(6-(5-fluoro-2-(piperidin-1-yl)phenyl)pyridazin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)methanesulfonamide in a Huntington's Disease Model

| Compound | Animal Model | Key Finding | Reference |

| N-(6-(5-fluoro-2-(piperidin-1-yl)phenyl)pyridazin-3-yl)-1-(tetrahydro-2H-pyran-4-yl)methanesulfonamide | R6/2 Transgenic Mouse (Huntington's Disease) | Increased levels of neuroprotective kynurenic acid in the brain following a single administration. | researchgate.net |

A thorough review of published scientific literature did not identify any preclinical in vivo studies evaluating this compound analogues in animal models of antiallergic activity.

The search for new antiparasitic agents is a global health priority. While broad searches for this compound analogues yielded limited results in this general category, specific research has been conducted in the context of visceral leishmaniasis, which is detailed in the following section.

Visceral leishmaniasis (VL) is a severe parasitic disease caused by Leishmania species. nih.gov Drug discovery efforts have explored various chemical scaffolds, including those related to piperidine (B6355638) and sulfonamides. In one significant study, a medicinal chemistry program aimed at developing new treatments for VL started with a pyrazolopyrimidine scaffold and explored modifications to improve potency and drug-like properties.

During this research, the structure-activity relationship was explored, and analogues containing a sulfonamide group were synthesized. The replacement of the sulfonamide moiety with other chemical groups resulted in a loss of activity against intracellular Leishmania donovani parasites, highlighting the importance of the sulfonamide group for the desired biological effect. An analogue incorporating an iso-butyl group and a sulfonamide showed activity but had metabolic instability. Further optimization, focusing on balancing metabolic stability and solubility while maintaining potency, led to the identification of a preclinical candidate from this series. This lead analogue demonstrated significant efficacy in a mouse model of VL, achieving over 95% suppression of the parasite.

Table 2: Efficacy of a Sulfonamide-based Pyrazolopyrimidine Analogue in a Visceral Leishmaniasis Model

| Compound Class | Animal Model | Key Finding | Reference |

| Pyrazolopyrimidine Sulfonamide Analogue | Mouse Model (Leishmania donovani infection) | An optimized analogue demonstrated >95% parasite suppression, establishing in vivo efficacy. |

An extensive search of the scientific literature found no preclinical in vivo research that specifically evaluates this compound analogues in animal models of psychostimulant use disorder.

The available scientific literature does not currently contain reports of preclinical in vivo studies investigating this compound analogues for the treatment of hepatic steatosis.

In Vivo Pharmacodynamic Biomarker Analysis

Pharmacodynamic (PD) biomarker analysis in vivo is crucial for demonstrating that a drug candidate engages its target and elicits a functional response. For MCHR1 antagonists, preclinical studies often employ models where a specific physiological or behavioral response is induced by melanin-concentrating hormone (MCH), and the ability of the antagonist to block this effect is measured.

One key in vivo model involves the central administration of MCH, which is known to stimulate certain behaviors. The efficacy of an MCHR1 antagonist can then be assessed by its ability to inhibit these MCH-induced responses. For instance, a potent and selective MCHR1 antagonist with a piperidine structure, SNAP-94847, demonstrated in vivo inhibition of a centrally induced MCH-driven drinking effect in rats. nih.gov This serves as a direct pharmacodynamic marker of the compound's ability to block MCHR1 signaling in the brain.

The development of MCHR1 antagonists has been pursued by numerous pharmaceutical companies, leading to a diverse range of chemical structures. nih.gov These efforts aim to produce orally active, potent, and selective compounds with adequate brain penetration to effectively modulate MCHR1 activity in vivo. nih.gov The correlation between the administered dose, the resulting concentration of the drug in the brain, and the observed pharmacodynamic effect is a critical aspect of these preclinical evaluations. nuvisan.com

Table 1: In Vivo Pharmacodynamic Biomarker Analysis of an MCHR1 Antagonist Analogue

| Compound | Preclinical Model | Biomarker | Outcome |

| SNAP-94847 | Rat | MCH-induced drinking behavior | Dose-dependent inhibition of drinking |

Brain Penetration and Regional Distribution Studies

For drugs targeting the central nervous system (CNS), the ability to cross the blood-brain barrier and achieve therapeutic concentrations in the brain is paramount. Therefore, brain penetration and regional distribution studies are a cornerstone of the preclinical evaluation of this compound analogues.

The brain-to-plasma concentration ratio (B/P ratio) is a key parameter used to quantify brain penetration. A higher B/P ratio indicates greater accumulation of the compound in the brain relative to the systemic circulation. For the MCHR1 antagonist SNAP-94847, a brain/plasma ratio of 2.3 was observed in rats, indicating excellent brain penetration. nih.gov

Table 2: Brain Penetration Data for an MCHR1 Antagonist Analogue

| Compound | Species | Brain/Plasma Ratio |

| SNAP-94847 | Rat | 2.3 |

Target Engagement and Occupancy in Preclinical Models

Target engagement studies aim to confirm that a drug candidate binds to its intended molecular target in a living organism. Receptor occupancy (RO) assays are a powerful tool used to quantify the percentage of target receptors that are bound by a drug at a given dose and time point. medpace.com

For MCHR1 antagonists, RO assays can be conducted using techniques such as positron emission tomography (PET) imaging with a radiolabeled ligand or ex vivo binding assays following in vivo drug administration. These studies are critical for establishing a relationship between the dose of the antagonist, the extent of MCHR1 occupancy in the brain, and the observed pharmacodynamic or therapeutic effect.

Structural biology studies have provided detailed insights into how MCHR1 antagonists, including those with a piperidine scaffold like SNAP-94847, bind to the receptor. nih.gov Cryo-electron microscopy (cryo-EM) has revealed the inactive-state structure of MCHR1 in complex with SNAP-94847, elucidating the molecular interactions that lead to the blockade of receptor activation. nih.gov This structural understanding can aid in the design of novel antagonists and in the interpretation of target engagement data.

While specific receptor occupancy data for this compound is not publicly available, the research on analogues highlights the importance of this parameter in the preclinical development cascade. The goal is to identify a dosing regimen that achieves a level of receptor occupancy sufficient to produce the desired therapeutic effect without causing off-target effects.

Advanced Analytical Characterization Techniques for N Piperidin 1 Yl Methanesulfonamide

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the molecular structure of N-piperidin-1-yl-methanesulfonamide by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for providing detailed information about the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy

In the ¹H NMR spectrum, distinct signals corresponding to the protons of the piperidine (B6355638) ring and the methanesulfonyl group are expected. The protons on the carbons adjacent to the nitrogen of the piperidine ring (α-protons) would likely appear as a multiplet in the downfield region, typically around 2.8-3.2 ppm, due to the deshielding effect of the nitrogen atom. The protons on the other carbons of the piperidine ring (β and γ-protons) would resonate further upfield, generally in the range of 1.4-1.8 ppm nih.gov. The methyl group of the methanesulfonamide (B31651) moiety would present as a sharp singlet, expected to be in the range of 2.9-3.1 ppm. The proton on the sulfonamide nitrogen (N-H) would likely appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the piperidine ring are expected to show distinct signals. The carbons alpha to the ring nitrogen would be found in the range of 45-55 ppm. The other piperidine carbons would appear more upfield, typically between 20-30 ppm researchgate.net. The methyl carbon of the methanesulfonyl group would give a characteristic signal in the range of 35-45 ppm.

Expected NMR Data for this compound

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Piperidine Hα | 2.8 - 3.2 | Multiplet | 2 x CH₂ |

| Piperidine Hβ, Hγ | 1.4 - 1.8 | Multiplet | 3 x CH₂ |

| Methanesulfonyl CH₃ | 2.9 - 3.1 | Singlet | CH₃ |

| Sulfonamide NH | Variable | Broad Singlet | NH |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |

| Piperidine Cα | 45 - 55 | 2 x CH₂ |

| Piperidine Cβ, Cγ | 20 - 30 | 3 x CH₂ |

| Methanesulfonyl CH₃ | 35 - 45 | CH₃ |

Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound based on their characteristic vibrational frequencies. The spectrum would be expected to show strong absorption bands corresponding to the S=O stretching of the sulfonamide group, typically in the regions of 1350-1300 cm⁻¹ (asymmetric) and 1160-1130 cm⁻¹ (symmetric) nih.gov. The N-H stretching vibration of the sulfonamide would likely be observed as a band in the region of 3300-3200 cm⁻¹. The C-H stretching vibrations of the piperidine ring and the methyl group would appear around 3000-2850 cm⁻¹. Additionally, C-N stretching vibrations can be expected in the fingerprint region ontosight.ai.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Sulfonamide) | 3300 - 3200 |

| C-H Stretch (Aliphatic) | 3000 - 2850 |

| S=O Asymmetric Stretch | 1350 - 1300 |

| S=O Symmetric Stretch | 1160 - 1130 |

| C-N Stretch | 1250 - 1020 |

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, which aids in its structural confirmation. In Electron Ionization Mass Spectrometry (EI-MS), the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight of the compound. The fragmentation pattern would likely involve the cleavage of the N-N bond and the S-N bond. A prominent fragment would be the piperidinyl cation at m/z 84 bldpharm.com. Another characteristic fragmentation would be the loss of the methanesulfonyl group (•SO₂CH₃), leading to a significant peak.

Expected Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment |

| 178 | [M]⁺ (Molecular Ion) |

| 99 | [M - •SO₂CH₃]⁺ |

| 84 | [C₅H₁₀N]⁺ (Piperidinyl cation) |

| 79 | [SO₂CH₃]⁺ |

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of reactions and for preliminary purity checks. For a compound like this compound, a silica (B1680970) gel plate would typically be used as the stationary phase. The choice of mobile phase would depend on the polarity of the compound, but mixtures of a non-polar solvent like hexane (B92381) or dichloromethane (B109758) with a more polar solvent such as ethyl acetate (B1210297) or methanol (B129727) would be suitable researchgate.net. The retardation factor (Rf) value would be characteristic of the compound in a given solvent system and can be used for identification purposes when compared with a standard. Visualization of the spot could be achieved using UV light if the compound is UV-active, or by staining with reagents like potassium permanganate (B83412) or iodine.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and quantitative technique used for the final purity assessment of this compound. A reversed-phase C18 column is commonly used for the analysis of such moderately polar compounds. The mobile phase would typically consist of a mixture of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol, often with a gradient elution to ensure good separation. Detection is most commonly performed using a UV detector. The retention time of the compound is a key parameter for its identification, and the peak area provides a quantitative measure of its purity.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and versatile analytical tool for the separation, identification, and quantification of chemical compounds in complex mixtures. For a compound like this compound, an LC-MS method would typically be developed to ensure high sensitivity and selectivity.

In a hypothetical LC-MS analysis, a reversed-phase column, such as a C18, would likely be employed for the separation of the compound from potential impurities or other components in a sample matrix. The mobile phase would consist of a mixture of an aqueous solution (often containing a modifier like formic acid or ammonium (B1175870) acetate to improve ionization) and an organic solvent such as acetonitrile or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely be utilized to ensure the efficient elution of the target analyte.

The mass spectrometer, coupled to the liquid chromatograph, would serve as the detector. Electrospray ionization (ESI) is a common ionization technique for molecules of this nature, and it would be expected to produce a protonated molecule [M+H]⁺ in positive ion mode. High-resolution mass spectrometry (HRMS) could provide a highly accurate mass measurement, confirming the elemental composition of the compound.

While specific LC-MS data for this compound is not available, studies on related piperidine-containing compounds demonstrate the utility of this technique. For instance, LC-MS has been successfully used for the analysis of piperidine alkaloids and to identify by-products of niacinamide, a pyridine-carboxamide, in skin permeation studies. researchgate.netcas.org These examples underscore the potential of LC-MS for the detailed characterization of this compound, should such research be undertaken.

Solid-State Structural Analysis (e.g., X-ray Crystallography, Hirshfeld Surface Analysis)

The definitive determination of the three-dimensional atomic arrangement of a crystalline solid is achieved through single-crystal X-ray diffraction. This technique would provide precise information on bond lengths, bond angles, and the conformation of the this compound molecule in the solid state. Furthermore, it would reveal the details of the crystal packing and any intermolecular interactions, such as hydrogen bonds, that are present.

Following the determination of the crystal structure, Hirshfeld surface analysis can be employed to gain deeper insights into the intermolecular interactions within the crystal. This computational method maps the electron distribution of a molecule within the crystal, allowing for the visualization and quantification of different types of intermolecular contacts. The analysis generates two-dimensional fingerprint plots that summarize the nature and extent of these interactions, providing a visual representation of the crystal's supramolecular architecture.

Although no published X-ray crystal structure or Hirshfeld surface analysis for this compound has been identified, numerous studies have utilized these techniques to characterize structurally related piperidine derivatives. sigmaaldrich.com These studies reveal that the piperidine ring typically adopts a stable chair conformation. sigmaaldrich.com The analysis of intermolecular interactions in these related structures often highlights the significant role of hydrogen bonds and other weak interactions in stabilizing the crystal lattice.

Application of High-Resolution Analytical Techniques in Bioanalysis

Bioanalysis involves the quantitative determination of drugs and their metabolites in biological fluids, such as blood, plasma, or urine. High-resolution analytical techniques, particularly LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry), are the cornerstone of modern bioanalytical studies due to their high sensitivity, selectivity, and specificity.

For the bioanalysis of this compound, a robust LC-MS/MS method would need to be developed and validated. This would involve optimizing the chromatographic conditions to separate the analyte from endogenous matrix components and potential metabolites. The mass spectrometer would be operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte and an internal standard.

The development of such a method would be essential for pharmacokinetic studies, enabling the characterization of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in preclinical and clinical settings. However, at present, there are no published bioanalytical methods or pharmacokinetic data for this specific compound. The establishment of such methods would be a critical step in advancing the understanding of its biological behavior.

Metabolic Studies of N Piperidin 1 Yl Methanesulfonamide Analogues

In Vitro Metabolic Stability Assessment (e.g., Liver Microsomes, Hepatocytes)

In vitro metabolic stability assays are fundamental tools in early drug discovery to predict the in vivo metabolic clearance of a compound. These assays typically utilize liver fractions, such as microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.

For analogues of N-piperidin-1-yl-methanesulfonamide, particularly those containing a piperidine (B6355638) ring, metabolic stability can be a significant challenge. For instance, research on piperidine-derived amide inhibitors of soluble epoxide hydrolase (sEH) revealed that some potent inhibitors exhibited poor metabolic profiles. One such inhibitor, with a cycloalkyl substituent, had a half-life of only 2.4 minutes in liver microsomal stability assays. nih.gov This highlights the importance of structural modifications to enhance metabolic stability.

One common strategy to improve metabolic stability is the substitution of hydrogen with deuterium, a heavier isotope of hydrogen. This can slow the rate of metabolic reactions that involve breaking a carbon-hydrogen bond. In a study of sEH inhibitors, deuteration of the lead compound resulted in a significant increase in half-life, from 26 minutes to over 240 minutes in human liver microsomes and over 60 minutes in rat liver microsomes. nih.gov Interestingly, the position of deuteration was critical; substitution on a phenyl ring attached to the piperidine scaffold was more effective at increasing stability than substitution on the piperidine ring itself. nih.gov This suggests that the initial metabolic degradation was occurring on the phenyl ring rather than the piperidine moiety.

Similarly, studies on other piperidine-containing compounds have shown that replacing a piperazine (B1678402) ring with a piperidine ring can improve metabolic stability in rat liver microsomes. nih.gov

The choice of in vitro system is also important. Hepatocytes, which are whole liver cells, provide a more complete picture of metabolism than microsomes, as they contain both phase I and phase II metabolic enzymes. Studies using hepatocytes from different species (human, mouse, rat, dog, and monkey) can provide early insights into interspecies differences in metabolism. nih.gov For example, a novel therapeutic agent for hepatocellular carcinoma, ETN101, showed similar metabolic stability in human, rat, and monkey hepatocytes, with half-lives of 75.0, 68.9, and 73.1 minutes, respectively. nih.gov

Table 1: In Vitro Metabolic Stability of Selected Piperidine Analogues

| Compound/Analogue | In Vitro System | Species | Half-life (t½) | Reference |

|---|---|---|---|---|

| Piperidine-derived sEH inhibitor (Lead compound 3) | Liver Microsomes | Human | ~200 min | nih.gov |

| Piperidine-derived sEH inhibitor (Lead compound 3) | Liver Microsomes | Rat | ~30 min | nih.gov |

| Deuterated sEH inhibitor (3h and 3i) | Liver Microsomes | Human | >240 min | nih.gov |

| Deuterated sEH inhibitor (3h and 3i) | Liver Microsomes | Rat | >60 min | nih.gov |

| Atypical DAT inhibitor (20a-d) | Liver Microsomes | Rat | Improved stability vs. piperazine analogues | nih.gov |

| ETN101 | Hepatocytes | Human | 75.0 min | nih.gov |

| ETN101 | Hepatocytes | Rat | 68.9 min | nih.gov |

| ETN101 | Hepatocytes | Monkey | 73.1 min | nih.gov |

| ETN101 | Hepatocytes | Mouse | 120.4 min | nih.gov |

| ETN101 | Hepatocytes | Dog | 112.7 min | nih.gov |

Identification of Major Metabolic Pathways and Metabolite Structures

Identifying the major metabolic pathways and the structures of the resulting metabolites is crucial for understanding a drug's potential for forming active or toxic byproducts. For piperidine-containing compounds, several metabolic transformations are common.

One of the primary metabolic pathways for many 4-aminopiperidine (B84694) drugs is N-dealkylation, a reaction often catalyzed by the cytochrome P450 enzyme CYP3A4. nih.gov This process involves the removal of an alkyl group attached to the piperidine nitrogen. For example, the antipsychotic drugs timiperone (B1682379) and benperidol (B1668002) are primarily metabolized through N-dealkylation. nih.gov Similarly, clebopride (B1669163) is extensively metabolized via N-dealkylation to N-desbenzylclebopride by CYP3A4. nih.gov

Another significant metabolic pathway for piperidine-containing structures is the formation of lactams. In vitro studies with piperidine-type phenothiazine (B1677639) antipsychotics, such as thioridazine, have identified lactam metabolites. nih.gov These are formed by the oxidation of the carbon atom adjacent to the piperidine nitrogen. Interestingly, these lactam metabolites were found in incubations with rat liver preparations but not with dog liver preparations, indicating species-specific metabolism. nih.gov

Hydroxylation is another common metabolic reaction, where a hydroxyl group (-OH) is added to the molecule. For some 4-aminopiperidine drugs, hydroxylation of an attached phenyl ring can be a major pathway, sometimes catalyzed by CYP2D6. nih.gov

The metabolism of safrole, a compound with some structural similarities to certain drug molecules, involves oxidation of its allyl side chain to form 1'-hydroxysafrole, which can then be further metabolized. wikipedia.org Another pathway for safrole is the oxidation of its methylenedioxy group. wikipedia.org

In a comprehensive study of the investigational drug ETN101 in hepatocytes, a total of 34 metabolites were identified, consisting of 16 phase I metabolites and 18 phase II metabolites. nih.gov The primary metabolic pathway was the conversion to a major metabolite, M1, a reaction exclusively carried out by CYP1A2. M1 was then further metabolized via N-acetylation by N-acetyltransferases (NAT1 and NAT2) to form M2. nih.gov

Preclinical In Vivo Metabolic Fate and Elimination Characteristics